molecular formula C14H26CaO16 B046872 Calcium gluceptate CAS No. 29039-00-7

Calcium gluceptate

Cat. No.: B046872
CAS No.: 29039-00-7
M. Wt: 490.42 g/mol
InChI Key: FATUQANACHZLRT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium glucoheptonate is a highly water-soluble organic calcium salt used primarily as a calcium supplement. It is often employed to treat conditions related to calcium deficiency, such as hypocalcemia, and to support bone health. The compound is known for its high bioavailability, making it an effective choice for calcium supplementation .

Mechanism of Action

Target of Action

Calcium gluceptate primarily targets the body’s calcium levels. It is used by individuals who are unable to get enough calcium in their regular diet or who have a need for more calcium . The body needs calcium for various functions such as making strong bones, and for the heart, muscles, and nervous system to work properly .

Mode of Action

This compound works by replenishing the diminished levels of calcium in the body, returning them to normal levels . It is a highly soluble calcium salt that is rapidly absorbed following oral administration .

Biochemical Pathways

This compound affects the calcium homeostasis pathway. It helps maintain the balance between calcium resorption and deposition, which is crucial for bone remodeling . It also increases the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .

Pharmacokinetics

This compound is rapidly absorbed following oral administration . The relative oral bioavailability of calcium from this compound compared to calcium carbonate was found to be 92% within 6 hours and 89% within 12 hours after administration . It is primarily excreted in feces, with small amounts excreted in urine, pancreatic juice, saliva, and breast milk .

Result of Action

The administration of this compound results in increased calcium levels in the body, which is essential for strong bones and proper functioning of the heart, muscles, and nervous system . In vitro studies have shown increased proliferation and calcium uptake in osteoblast-like MG-63 cells treated with this compound .

Action Environment

This compound is anhydrous or contains varying amounts of water of hydration . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium glucoheptonate is typically synthesized by reacting gluconic acid-delta-lactone with calcium carbonate. The reaction is carried out at a temperature of 80-90°C to obtain an aqueous solution of calcium glucoheptonate. The solution is then treated with medicinal activated carbon and preserved at the same temperature for 30 minutes. After filtration, the filtrate is cooled, and seed crystals are added to induce crystallization. The final product is obtained through centrifugal filtration, crushing, and drying .

Industrial Production Methods: The industrial production of calcium glucoheptonate follows similar steps but on a larger scale. The process involves precise control of temperature and stirring frequency to ensure uniform and stable crystallization, thereby improving the reaction yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Calcium glucoheptonate primarily undergoes complexation reactions due to its ability to form stable complexes with various metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound is stable under standard laboratory conditions and does not react with common reagents such as acids, bases, or oxidizing agents. Its stability makes it suitable for use in various formulations without significant degradation.

Major Products Formed: The primary product formed from calcium glucoheptonate reactions is the complexed form of the metal ion it interacts with. For example, when used in conjunction with magnesium, it forms a stable calcium-magnesium complex .

Scientific Research Applications

Chemistry: In chemistry, calcium glucoheptonate is used as a reagent for complexation studies and as a source of calcium ions in various reactions.

Biology: In biological research, it is employed to study calcium metabolism and its effects on cellular processes. It is also used in cell culture media to provide essential calcium for cell growth and proliferation .

Medicine: Medically, calcium glucoheptonate is used to treat hypocalcemia and as an antidote for magnesium toxicity. It is also used to neutralize hydrofluoric acid burns and support bone health in conditions like osteoporosis .

Industry: In the industrial sector, calcium glucoheptonate is used in the production of calcium-based surfactants and as a stabilizer in various formulations. Its high solubility and stability make it a valuable additive in food and pharmaceutical products .

Comparison with Similar Compounds

  • Calcium gluconate
  • Calcium carbonate
  • Calcium citrate

Comparison: Calcium glucoheptonate stands out due to its high water solubility and bioavailability compared to other calcium supplements. While calcium carbonate is commonly used, it has lower solubility and may cause gastrointestinal discomfort. Calcium citrate is another alternative with good bioavailability but is less soluble than calcium glucoheptonate. The unique properties of calcium glucoheptonate make it a preferred choice for individuals requiring efficient calcium supplementation .

Properties

IUPAC Name

calcium;2,3,4,5,6,7-hexahydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATUQANACHZLRT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26CaO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-60-2
Record name Calcium glucoheptonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium gluceptate
Reactant of Route 2
Calcium gluceptate
Reactant of Route 3
Calcium gluceptate
Reactant of Route 4
Calcium gluceptate
Reactant of Route 5
Calcium gluceptate
Reactant of Route 6
Calcium gluceptate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.